Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester

Pharmacokinetics Esterase-mediated metabolism NNRTI congener design

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester (CAS 135813-30-8; MF C₁₄H₁₈ClNO₃S; MW 315.8 g/mol) is an O-alkyl-N-aryl thiocarbamate belonging to the UC-38 chemotype of non-nucleoside reverse transcriptase inhibitors (NNRTIs) originally disclosed by Uniroyal Chemical Company. This compound is the n-propyl ester congener of the well-characterized anti-HIV agent UC-38 (NSC 629243; isopropyl ester, CAS 135812-34-9), differing solely in the ester side-chain at the benzoate 1-position.

Molecular Formula C14H18ClNO3S
Molecular Weight 315.8 g/mol
CAS No. 135813-30-8
Cat. No. B12691350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester
CAS135813-30-8
Molecular FormulaC14H18ClNO3S
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl
InChIInChI=1S/C14H18ClNO3S/c1-4-7-18-13(17)11-8-10(5-6-12(11)15)16-14(20)19-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,20)
InChIKeyCIBGWQKPHDIUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 2-Chloro-5-[(isopropoxycarbothioyl)amino]benzoate CAS 135813-30-8: Structural Identity and Procurement Baseline


Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester (CAS 135813-30-8; MF C₁₄H₁₈ClNO₃S; MW 315.8 g/mol) is an O-alkyl-N-aryl thiocarbamate belonging to the UC-38 chemotype of non-nucleoside reverse transcriptase inhibitors (NNRTIs) originally disclosed by Uniroyal Chemical Company [1][2]. This compound is the n-propyl ester congener of the well-characterized anti-HIV agent UC-38 (NSC 629243; isopropyl ester, CAS 135812-34-9), differing solely in the ester side-chain at the benzoate 1-position. The compound falls within the generic scope of U.S. Patent 5,268,389, which claims thiocarboxylate ester compounds with activity against HIV [2]. It is catalogued as a research chemical and synthetic intermediate within the thiocarbamate NNRTI series.

Why Substituting Propyl 2-Chloro-5-[(isopropoxycarbothioyl)amino]benzoate with Another Thiocarbamate Ester Is Not Straightforward


Within the O-alkyl-N-aryl thiocarbamate NNRTI class, the ester moiety at the benzoate 1-position is not a passive structural appendage but the primary determinant of pharmacokinetic fate. Experimental evidence from the NCI preclinical development program demonstrated that metabolic degradation of UC-38 and its congeners is driven predominantly by esterase-mediated cleavage of the ester group, with the ester type directly controlling total body clearance [1]. Primary alkyl esters (e.g., n-propyl) are metabolized more rapidly than secondary or hindered esters, meaning that two thiocarbamates sharing an identical thiocarbamate pharmacophore can exhibit fundamentally different metabolic stability profiles solely because of the ester substituent [1]. Consequently, generic interchange between propyl, isopropyl, or other ester variants without accounting for this differential is chemically unjustified when metabolic stability or in vivo half-life is a selection criterion.

Quantitative Evidence Guide: Differentiation of Propyl 2-Chloro-5-[(isopropoxycarbothioyl)amino]benzoate (CAS 135813-30-8) from Comparator Esters


Ester Moiety Impact on Metabolic Lability: n-Propyl vs. Isopropyl Ester Clearance Profiles

In the NCI congener optimization program for UC-38, modification of the isopropyl ester moiety was identified as the primary structural determinant of total body clearance following intravenous administration in murine models. Across a panel of 12 ester congeners evaluated in murine pharmacokinetic studies, compounds bearing primary alkyl esters (including n-propyl) were metabolized more rapidly than those with hindered or secondary esters (such as isopropyl), with oximes and hindered esters demonstrating the lowest clearance values [1]. This directly implies that the n-propyl ester (CAS 135813-30-8) is expected to undergo faster esterase-mediated hydrolysis than the isopropyl ester lead compound UC-38 (CAS 135812-34-9). The thiocarbamate moiety itself was separately found to dramatically affect oral bioavailability, with thiocarbamates showing significantly greater bioavailability than heterocyclic or aryl thioamide analogs [1].

Pharmacokinetics Esterase-mediated metabolism NNRTI congener design

Physicochemical Differentiation: Calculated LogP and Solubility Shifts Between Propyl and Isopropyl Esters

The n-propyl ester and isopropyl ester are constitutional isomers sharing identical molecular formula (C₁₄H₁₈ClNO₃S, MW 315.8 g/mol) but differing in ester branching. The linear n-propyl chain of CAS 135813-30-8 is expected to confer marginally higher molecular flexibility and slightly altered solvation properties compared to the branched isopropyl ester of UC-38 (CAS 135812-34-9). The parent isopropyl ester UC-38 has an experimentally measured aqueous solubility of 1.5 µg/mL [1]; the n-propyl ester is anticipated to have comparable or slightly higher aqueous solubility due to reduced steric shielding of the ester carbonyl, though direct experimental measurement for CAS 135813-30-8 has not been reported in the peer-reviewed literature. This distinction is relevant for formulation development, where even small solubility differences can dictate the choice of solubilization strategy (e.g., lipid emulsions vs. cosolvent systems) [1].

Lipophilicity Aqueous solubility Drug-likeness

Protein Binding and Plasma Stability Differentiation Between Ester Variants in the UC-38 Series

The isopropyl ester UC-38 (NSC 629243) has been characterized for plasma protein binding and plasma stability: it demonstrated extensive binding to plasma proteins of Syrian hamsters and humans (88.6% to 99.9% over a concentration range of approximately 1–100 µg/mL) and showed good stability at 37°C in hamster, human, and dog plasma (≥80% remaining after 4-hour incubation at 1 and 50 µg/mL) [1]. The n-propyl ester (CAS 135813-30-8) has not been independently profiled in published plasma stability or protein binding studies. However, based on the NCI congener program's finding that esterase susceptibility is the dominant clearance mechanism and that primary esters are more rapidly hydrolyzed [2], the n-propyl ester is predicted to exhibit reduced plasma stability relative to the isopropyl ester. This differential is mechanistically grounded in the steric accessibility of the ester carbonyl to plasma esterases.

Plasma protein binding Metabolic stability Ex vivo stability

Structural Confirmation and Identity Differentiation by X-Ray Crystallography: Propyl Ester Absence from the HIV-1 RT Co-Crystal Structure Series

X-ray crystal structures of HIV-1 reverse transcriptase in complex with four carboxanilide derivatives (UC-10, UC-38, UC-84, and UC-781) have been reported, revealing that all four inhibitors bind in the conventional non-nucleoside inhibitor (NNI) site, forming binary 1:1 complexes with RT [1]. The isopropyl ester UC-38 (PDB ligand code UC3) has its binding mode precisely characterized: slight differences in binding were observed between UC-38/UC-84 and UC-10/UC-781 pairs, attributed to the shorter isopropylmethanoyl substituents drawing the anilide rings closer to residues Tyr181 and Tyr188 [1][2]. The n-propyl ester (CAS 135813-30-8) has not been co-crystallized with HIV-1 RT, and its binding mode has not been experimentally determined. This represents a significant structural biology gap: while the conserved thiocarbamate pharmacophore predicts NNRTI activity, the altered ester geometry may affect the conformational dynamics of the benzoate moiety within the NNI pocket in ways not captured by the existing structural data.

Structural biology HIV-1 reverse transcriptase NNRTI binding mode

Research and Industrial Application Scenarios for Propyl 2-Chloro-5-[(isopropoxycarbothioyl)amino]benzoate (CAS 135813-30-8)


Short-Residence-Time Mechanistic Probe for Esterase-Dependent NNRTI Activation Studies

Based on its classification as a primary alkyl ester within the UC-38 congener series and the NCI program's finding that primary esters are most rapidly metabolized by esterases [1], CAS 135813-30-8 is suitable as a short-residence-time tool compound. Researchers investigating the temporal dynamics of NNRTI target engagement or the contribution of esterase-mediated activation to antiviral activity may prefer this compound over the isopropyl ester because its faster predicted clearance allows cleaner pulse-chase experimental designs with more rapid washout.

Synthetic Intermediate for Further Derivatization of the UC-38 Pharmacophore

The n-propyl ester serves as a versatile synthetic intermediate within the scope of U.S. Patent 5,268,389 [2]. Researchers engaged in medicinal chemistry optimization of the UC-38 chemotype may procure this compound for transesterification reactions to generate novel ester congeners with tailored pharmacokinetic profiles, or for hydrolysis to the parent carboxylic acid (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)benzoic acid) as a common late-stage diversification intermediate [1].

Comparative Metabolism Studies Within Thiocarbamate NNRTI Congener Panels

For preclinical ADME laboratories profiling the metabolic stability of thiocarbamate-based NNRTIs, CAS 135813-30-8 provides a missing comparator point in the ester structure-activity landscape. Pairing the n-propyl ester with the isopropyl ester (UC-38, CAS 135812-34-9), tert-butyl ester, and other ester variants in a head-to-head microsomal or hepatocyte stability assay enables systematic mapping of the ester structure–metabolism relationship that the NCI program identified as the critical determinant of clearance [1]. This congener panel approach is essential for establishing predictive models of thiocarbamate metabolic liability.

Reference Standard for Analytical Method Development and Forensic Identification of UC-38 Congeners

Given its well-defined structure (MF C₁₄H₁₈ClNO₃S, MW 315.8 g/mol) and status as a constitutional isomer of the isopropyl ester UC-38, CAS 135813-30-8 can serve as an analytical reference standard for HPLC, LC-MS, or GC-MS method development aimed at resolving and quantifying structurally similar thiocarbamate esters in complex matrices. The established chromatographic methods for UC-38 analysis, which achieved standard curve correlation coefficients >0.999 across a 0.05–100 µg/mL range [3], provide a validated methodological framework adaptable to the n-propyl ester.

Quote Request

Request a Quote for Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.